molecular formula C18H11BrClN5O2 B11976398 N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11976398
M. Wt: 444.7 g/mol
InChI Key: ZELMCMWGDBHCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications

Preparation Methods

The synthesis of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the bromine atom and the chlorophenyl group. The final step involves the formation of the pyrazole ring and the carbohydrazide group. The reaction conditions usually include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other indole derivatives, such as:

  • N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C18H11BrClN5O2

Molecular Weight

444.7 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(2-chlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H11BrClN5O2/c19-9-5-6-13-11(7-9)16(18(27)21-13)24-25-17(26)15-8-14(22-23-15)10-3-1-2-4-12(10)20/h1-8,21,27H,(H,22,23)

InChI Key

ZELMCMWGDBHCEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.